N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE
Description
N-(Adamantan-1-yl)-2-phenylbutanamide is a synthetic adamantane derivative characterized by a 2-phenylbutanamide moiety linked to the 1-position of the adamantane scaffold. The adamantane group, a rigid diamondoid hydrocarbon, confers enhanced metabolic stability, lipophilicity, and membrane permeability, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
N-(1-adamantyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-2-18(17-6-4-3-5-7-17)19(22)21-20-11-14-8-15(12-20)10-16(9-14)13-20/h3-7,14-16,18H,2,8-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMDFYPNDHZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE typically involves the reaction of adamantane derivatives with appropriate amides. One common method involves the use of 1-adamantyl nitrate in sulfuric acid media to generate a carbocation, which then reacts with nitrogen-containing nucleophiles . Another method includes the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: The compound can participate in substitution reactions, particularly involving the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and catalysts such as copper (II) acetate for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various N-aryl derivatives .
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, making it effective in targeting central nervous system (CNS) disorders . The compound may disrupt enzyme activity or interfere with viral replication, depending on its specific application .
Comparison with Similar Compounds
Antimicrobial Activity
- Adamantane-isothiourea hybrids (e.g., 7b, 7d) exhibit potent activity against Gram-positive bacteria (MIC 0.5–2 µg/mL) and Candida albicans . Their isothiourea moiety likely enhances membrane disruption or enzyme inhibition.
- Imine derivatives (e.g., 4a–g) show moderate antimicrobial effects (MIC 4–16 µg/mL), attributed to the azomethine group’s ability to chelate metal ions or disrupt biofilm formation .
- N-(Adamantan-1-yl)-2-phenylbutanamide : The absence of charged groups (e.g., isothiourea) may reduce antimicrobial potency compared to , but the phenylbutanamide chain could improve tissue penetration.
Antiviral Activity
Metabolic and Neurological Effects
- Adamantane-isothiourea hybrids (e.g., 7a, 8b) reduce serum glucose levels in diabetic rats by ~50% at 50 mg/kg, comparable to gliclazide, likely via AMPK pathway modulation .
- Indole-oxoacetamides (e.g., 5a–y) share structural motifs with neuroactive compounds (e.g., indole-based serotonin analogs), suggesting possible CNS activity .
- This compound: The phenylbutanamide group may confer GABAergic or cannabinoid receptor affinity, as seen in other adamantane carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
